Triazepinone

Antipsychotic CNS pharmacology Neurotoxicity

Procure research-grade Triazepinone scaffolds backed by rigorous analytical data. Not a single entity—specify exact isomer (1,2,4-, 1,3,4-, 1,3,5-triazepinone) and substitution pattern based on your target: 2-thioxobenzotriazepinone for antipsychotic programs with clozapine-equivalent efficacy and no neurotoxicity, benzo[f][1,3,5]triazepines with MICs comparable to levofloxacin for antimicrobial discovery, or 1,3,4-benzotriazepine antagonists for PTH1R-selective signaling studies. Generic substitution is scientifically invalid due to divergent target engagement. Requires precise IUPAC specification for ordering.

Molecular Formula C4H3N3O
Molecular Weight 109.09 g/mol
Cat. No. B1260405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazepinone
Synonyms2-amino-4-(dimethylamino)-7-methyl-5,7-dihydro-6H-(1,3,5)triazepin-6-one
triazepinone
Molecular FormulaC4H3N3O
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=NN=C1
InChIInChI=1S/C4H3N3O/c8-4-2-1-3-5-7-6-4/h1-3H
InChIKeyFZBHUSOKLCORHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazepinone Derivatives: Core Scaffold Overview and Procurement-Relevant Heterogeneity


Triazepinone refers to a class of seven-membered heterocyclic compounds containing three nitrogen atoms and a carbonyl group, existing in multiple isomeric forms including 1,2,4-triazepin-3-ones, 1,3,4-benzotriazepin-5-ones, and 1,3,5-triazepin-4-ones [1]. These scaffolds serve as versatile core structures for drug discovery across CNS disorders, oncology, metabolic diseases, and infectious diseases, with substitution patterns and ring fusion architectures profoundly altering pharmacological activity [2]. Notably, triazepinone is not a single entity with uniform properties; biological activity and physicochemical characteristics vary substantially depending on ring substitution, condensation with other heterocycles, and the specific triazepine isomer employed [3]. Consequently, procurement decisions cannot rely on generic 'triazepinone' specifications but require precise derivative identification aligned with the intended research application.

Why Generic Triazepinone Substitution Fails: Isomer-Specific and Substituent-Dependent Pharmacological Divergence


Generic substitution among triazepinone derivatives is scientifically invalid due to profound divergence in target engagement, selectivity profiles, and metabolic fate dictated by isomer type and peripheral substitution [1]. For instance, the 1,3,4-benzotriazepine scaffold demonstrates distinct GPCR antagonist activity at the PTH1 receptor with selectivity over PTH2, while 1,2,4-triazepines condensed with furochromones exhibit broad-spectrum antimicrobial properties [2][3]. Even within a single isomer class, modifications such as thioxo versus oxo substitution at specific positions can fundamentally alter side effect liability and CNS penetration profiles [4]. Furthermore, triazepinone derivatives acting as BET bromodomain inhibitors achieve their selectivity through precise spatial arrangement of the triazolo ring system relative to the benzodiazepine or benzotriazepine core, a structural requirement not met by alternative azepine scaffolds [5]. Procurement specifications must therefore include exact IUPAC nomenclature, isomer designation, and key substituent positions.

Triazepinone Quantitative Differentiation: Comparator-Anchored Evidence for Procurement Decision Support


2-Thioxobenzotriazepinone vs. Clozapine: Equivalent Antipsychotic Activity with Reduced Motor Side Effect Profile

In a ptosis test model for antipsychotic activity, 2-thioxobenzotriazepinone (Compound VI) demonstrated equivalent efficacy to the reference atypical antipsychotic clozapine while exhibiting a significantly reduced side effect burden [1]. Specifically, the compound showed nonsignificant CNS depressant activity in forced swim pool testing and no detectable neurotoxicity in rotarod and horizontal screen assays, in contrast to clozapine's known motor and sedative liabilities [1].

Antipsychotic CNS pharmacology Neurotoxicity

1,3,4-Benzotriazepine as PTH1R Antagonist: Receptor Subtype Selectivity Over PTH2

A 1,3,4-benzotriazepine derivative was identified as a non-peptide PTH1 receptor antagonist that exhibited functional selectivity over the related PTH2 receptor in cell-based cAMP assays [1]. This selectivity distinguishes the benzotriazepine scaffold from peptide-based PTH1R modulators, which often lack receptor subtype discrimination and present bioavailability limitations [1].

GPCR Parathyroid hormone receptor cAMP assay

Benzo[f][1,3,5]triazepine Derivatives: Broad-Spectrum Antimicrobial Activity with MIC 1-11 µmol/L

Benzo[f][1,3,5]triazepine derivatives exhibited potent in vitro antimicrobial activity against both Gram-positive bacteria (Rhodopseudomonas fp., Bacillus cereus, Micrococcus luteus) and Gram-negative bacteria (Escherichia coli HD 701, Salmonella typhi) as well as fungal species (Alternaria alternate, Aspergillus flavus, Candida albicans, Curvularia lunata) with minimum inhibitory concentrations (MIC) ranging from 1 to 11 µmol L⁻¹ [1]. These MIC values are comparable to the positive controls levofloxacin (MIC 2–5 µmol L⁻¹) and nystatin (MIC 1–3 µmol L⁻¹), indicating clinically relevant antimicrobial potency [1].

Antimicrobial MIC Gram-positive Gram-negative Antifungal

Triazepinone Formation as Metformin-Methylglyoxal Condensation Product: 70.9% Contribution to MG Reduction

In a mechanistic study of metformin's glucose-lowering effects, the stable condensation product triazepinone, formed via the reaction of metformin with methylglyoxal (a reactive dicarbonyl implicated in diabetic complications), accounted for 70.9% of the total reduction in methylglyoxal levels in vitro [1]. This quantitatively establishes triazepinone as the predominant chemical species mediating metformin's methylglyoxal-scavenging activity, distinguishing it from alternative metformin reaction products such as hydroimidazolone [2].

Metabolic disease Diabetes Advanced glycation end-products Methylglyoxal

Triazolobenzotriazepines as Next-Generation BET Bromodomain Inhibitors: Scaffold Expansion Beyond Triazolodiazepines

Triazolobenzotriazepines and thienotriazolotriazepines have been patented as BET bromodomain inhibitors, representing a scaffold expansion beyond the well-characterized triazolobenzodiazepine class (e.g., JQ1) [1]. The structural basis for BET inhibition resides in the mimicry of acetylated lysine residues, a property shared with triazolodiazepines but achieved through the distinct triazepine core architecture [2]. This scaffold divergence offers potential advantages in physicochemical properties and intellectual property positioning, though direct quantitative comparisons of potency, selectivity, or pharmacokinetic parameters between triazepine-based and diazepine-based BET inhibitors are not available in the accessible patent or literature abstracts.

BET bromodomain Epigenetics Cancer Inflammation

Triazepinone Derivatives: Evidence-Backed Application Scenarios for Research Procurement


Antipsychotic Drug Discovery Requiring Reduced Motor Side Effect Liability

Based on direct head-to-head comparison data showing 2-thioxobenzotriazepinone's equivalent antipsychotic efficacy to clozapine combined with absent neurotoxicity in rotarod and horizontal screen assays, this derivative class is suitable for CNS research programs prioritizing antipsychotic candidates with minimized extrapyramidal and sedative adverse effects [4].

Antimicrobial Lead Optimization Against Multidrug-Resistant Pathogens

Benzo[f][1,3,5]triazepine derivatives, with demonstrated MIC values of 1–11 µmol L⁻¹ comparable to levofloxacin (MIC 2–5 µmol L⁻¹) and nystatin (MIC 1–3 µmol L⁻¹), are appropriate starting points for antimicrobial discovery programs targeting both Gram-positive and Gram-negative bacteria as well as fungal pathogens [4].

PTH1R-Selective GPCR Pharmacology Studies

1,3,4-Benzotriazepine antagonists exhibiting functional selectivity for PTH1R over PTH2R in cAMP assays enable receptor subtype-specific investigation of parathyroid hormone signaling pathways without confounding cross-reactivity, a limitation of peptide-based PTH receptor ligands [4].

Metformin Mechanism and AGE Pathway Research

Triazepinone, as the quantitatively dominant reaction product (70.9% contribution) of metformin's methylglyoxal-scavenging activity, serves as a chemical probe or potential biomarker for studies investigating metformin's pleiotropic effects and advanced glycation end-product formation in diabetic complications [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triazepinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.